
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one is a chemical compound characterized by its unique structure, which includes an azido group and a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one typically involves the reaction of 3,4-dimethoxyfuran-2-one with an azidoethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s azido group makes it useful in bioconjugation and labeling studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one involves its interaction with molecular targets through its azido and furanone functional groups. The azido group can participate in click chemistry reactions, while the furanone ring can interact with various biological molecules. These interactions can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one: shares similarities with other azido-containing compounds and furanone derivatives.
Azidoethylidene derivatives: Compounds with similar azidoethylidene groups but different core structures.
Furanone derivatives: Compounds with similar furanone rings but different substituents.
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
(5Z)-5-(2-azidoethylidene)-3,4-dimethoxyfuran-2-one |
InChI |
InChI=1S/C8H9N3O4/c1-13-6-5(3-4-10-11-9)15-8(12)7(6)14-2/h3H,4H2,1-2H3/b5-3- |
InChI Key |
FCYVKALYLBOGPX-HYXAFXHYSA-N |
Isomeric SMILES |
COC\1=C(C(=O)O/C1=C\CN=[N+]=[N-])OC |
Canonical SMILES |
COC1=C(C(=O)OC1=CCN=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



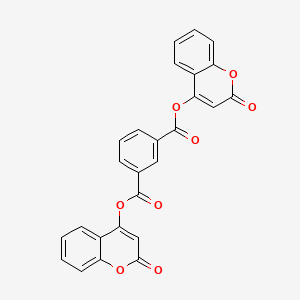
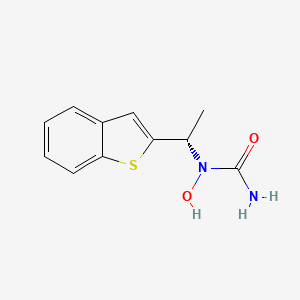
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

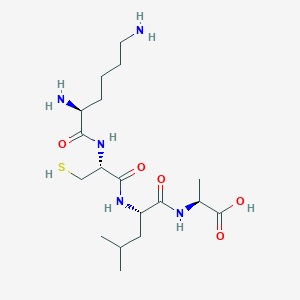
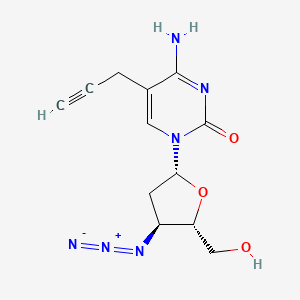
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
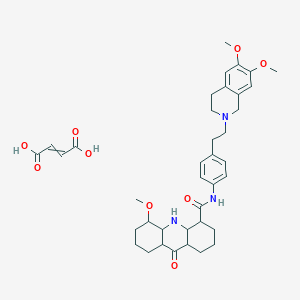
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
